Prion Protein (106-126) (human) (scrambled)

Beschreibung

BenchChem offers high-quality Prion Protein (106-126) (human) (scrambled) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prion Protein (106-126) (human) (scrambled) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFZQRPSWWDRPI-MBNDGZRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

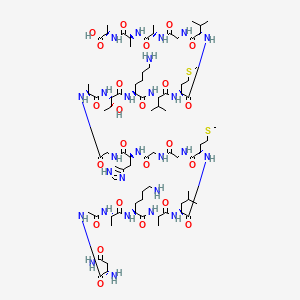

CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H138N26O24S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1912.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Prion Protein (106-126) Scrambled Peptide – Mechanistic Basis of Negative Control

This guide details the mechanistic and experimental role of the scrambled PrP(106-126) peptide as a negative control in prion research.[1]

Executive Summary

The PrP(106-126) fragment is the "gold standard" neurotoxic model for studying prion diseases in vitro. It recapitulates the physicochemical properties of the infectious scrapie isoform (PrP

The Scrambled PrP(106-126) peptide is the mandatory negative control for these experiments. It possesses the identical amino acid composition and molecular weight as the wild-type fragment but is synthesized with a randomized sequence. This guide delineates the physicochemical and biological divergence that renders the scrambled peptide non-toxic, thereby validating that PrP(106-126) toxicity is sequence-specific and conformation-dependent, rather than a result of mere peptide load or osmolarity.

Physicochemical Divergence: The Structural Basis

The primary failure of the scrambled peptide to induce toxicity lies in its inability to adopt the specific secondary structures required for amyloid formation and membrane interaction.

Sequence Comparison

-

Wild-Type PrP(106-126): KTNMKHMAGAAAAGAVVGGLG[2][3]

-

Features: Contains a hydrophobic core (AGAAAAGA) essential for β-sheet stacking and aggregation.

-

-

Scrambled Control (Example): NGAKALMGGHGATKVMVGAAA (Sequence varies by vendor/synthesis)

-

Features: The hydrophobic residues are dispersed, preventing the formation of the amphipathic structure necessary for membrane insertion.

-

Aggregation Kinetics (Thioflavin T Assay)

PrP(106-126) spontaneously assembles into amyloid fibrils in aqueous solution, a process accelerated by aging at 37°C. The scrambled peptide forms amorphous, non-fibrillar aggregates or remains soluble.

| Property | PrP(106-126) (Wild-Type) | Scrambled PrP Control |

| Secondary Structure | High β-sheet content (40-50%) | Predominantly Random Coil / |

| Thioflavin T Binding | High Fluorescence (Amyloid positive) | Low/Background Fluorescence |

| Morphology (EM/AFM) | Long, unbranched fibrils (7-10 nm) | Amorphous aggregates or globular oligomers |

| Solubility | Low (precipitates upon aging) | High (remains stable in solution) |

Structural Mechanism Diagram

The following diagram illustrates the divergence in aggregation pathways between the toxic fragment and its scrambled control.

Caption: Structural divergence of PrP(106-126) vs. Scrambled control. The scrambled sequence prevents the β-sheet stacking required for fibrillogenesis.

Mechanistic Divergence: The "Silent" Control

The scrambled peptide serves as a negative control because it fails to trigger the specific signaling cascades activated by the wild-type peptide. This confirms that toxicity is not due to general peptide stress.[4]

Membrane Interaction & Lipid Rafts

-

Wild-Type: The amphipathic nature of PrP(106-126) allows it to insert into lipid bilayers, specifically targeting Lipid Rafts (cholesterol/sphingolipid-rich domains). This insertion destabilizes the membrane and can form cation-permeable pores.

-

Scrambled: Lacks the amphipathic moment. It interacts weakly with the membrane surface via electrostatic interactions but does not insert into the hydrophobic core or cluster in lipid rafts.

PrP -Dependent Signaling

Crucially, PrP(106-126) toxicity is largely dependent on the presence of endogenous cellular prion protein (PrP

-

Scrambled Control: Does not bind PrP

with high affinity and fails to cross-link cell-surface proteins. Consequently, it acts as a "silent" molecule.

Signaling Pathway Activation Table[8]

| Pathway / Marker | PrP(106-126) Effect | Scrambled Control Effect | Mechanistic Cause of Failure |

| ROS Production | Significant Increase (via NADPH Oxidase) | No Change | Failure to activate PrP |

| Calcium Influx | Sustained Increase ( | No Change | No pore formation; no L-type channel activation. |

| Mitochondria | Loss of | Intact | Lack of upstream ROS/Ca2+ stress signals. |

| Kinase Activation | p38 MAPK, ERK1/2, JNK phosphorylation | Baseline levels | No receptor-mediated signal transduction. |

| Apoptosis | Caspase-3 cleavage, Nuclear fragmentation | Negligible | Failure to initiate the cascade. |

Signaling Cascade Diagram

This diagram maps the toxic signaling of the wild-type peptide against the null effect of the scrambled control.

Caption: Differential signaling activation. The scrambled peptide fails to engage PrPC or disrupt membrane integrity, preventing the apoptotic cascade.

Experimental Protocols & Validation

To ensure the scrambled peptide acts as a valid control, it must be handled identically to the wild-type peptide.

Preparation Protocol

-

Solubilization: Dissolve both PrP(106-126) and Scrambled PrP in sterile PBS or HPLC-grade water to a stock concentration of 1-2 mM.

-

Note: PrP(106-126) may require mild sonication (30 sec) to dissolve fully due to hydrophobic aggregation. The scrambled peptide usually dissolves easily.

-

-

Aging (Optional but Recommended): To maximize toxicity, "age" the peptide solutions at 37°C for 24–48 hours.

-

Validation: At this stage, the Wild-Type should become slightly cloudy (fibrils), while the Scrambled should remain clear.

-

-

Treatment: Dilute to working concentration (typically 50–100 µM ) directly in cell culture media (serum-free is preferred to avoid albumin binding).

Quality Control Check

Before treating cells, validate your peptides using a Thioflavin T (ThT) fluorescence assay:

-

Mix 10 µM peptide with 10 µM ThT in PBS.

-

Measure Fluorescence (Ex: 440nm, Em: 482nm).

-

Criteria: Wild-Type should show >10-fold fluorescence over background. Scrambled should show fluorescence comparable to the buffer blank.

Troubleshooting

-

Issue: Scrambled peptide induces toxicity.

-

Cause: Contamination (LPS), extremely high concentration (>200 µM) causing osmotic stress, or improper synthesis (incorrect sequence).

-

Solution: Filter sterilize (0.22 µm), check endotoxin levels, and verify mass spectrometry data.

-

-

Issue: Wild-Type peptide is not toxic.

-

Cause: Peptide did not aggregate (failed to age) or precipitated out of solution completely (clumps too large to interact with cells).

-

Solution: Sonicate briefly before adding to cells to break up large clumps into active oligomers/fibrils.

-

References

-

Forloni, G., et al. (1993). "Neurotoxicity of a prion protein fragment." Nature, 362(6420), 543-546. Link

-

Selvaggini, C., et al. (1993).[5] "Molecular characteristics of a protease-resistant, amyloidogenic peptide of the prion protein." Biochemical and Biophysical Research Communications, 194(3), 1380-1386. Link

-

O'Donovan, C. N., et al. (2001). "Prion protein fragment PrP-(106-126) induces apoptosis via mitochondrial disruption in human neuronal SH-SY5Y cells." Journal of Biological Chemistry, 276(47), 43516-43523. Link

-

Brown, D. R., et al. (1996). "Role of microglia and host prion protein in neurotoxicity of a prion protein fragment." Nature, 380(6572), 345-347. Link

-

Pietri, M., et al. (2006). "Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells." Journal of Biological Chemistry, 281(38), 28470-28479. Link

-

Corsaro, A., et al. (2012). "Role of Prion Protein Aggregation in Neurotoxicity." International Journal of Molecular Sciences, 13(7), 8648-8669. Link

-

Kourie, J. I., & Culverson, A. L. (2000). "Prion peptide fragment PrP[106-126] forms distinct cation channel types." Journal of Neuroscience Research, 62(1), 120-133. Link

Sources

- 1. Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prion Peptide (106-126), Human [novoprolabs.com]

- 4. The toxicity of prion protein fragment PrP(106-126) is not mediated by membrane permeabilization as shown by a M112W substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

A Technical Guide to the Human Prion Protein Fragment PrP(106-126) and its Scrambled Control Peptide

An In-depth Resource for Researchers in Neurodegenerative Disease and Drug Development

Executive Summary

The synthetic peptide corresponding to residues 106-126 of the human prion protein, PrP(106-126), has become an indispensable tool in the study of transmissible spongiform encephalopathies (TSEs). This 21-amino acid fragment recapitulates many of the key neurotoxic and physicochemical properties of the disease-associated scrapie isoform (PrPSc), including a high propensity to form β-sheet-rich, protease-resistant amyloid fibrils.[1][2] Its ability to induce apoptosis in neuronal cell cultures provides a tractable in vitro model for investigating the molecular mechanisms of prion-induced neurodegeneration.[3][4]

Crucial to the scientific validity of any study employing PrP(106-126) is the use of a meticulously designed negative control: the scrambled PrP(106-126) peptide. This peptide contains the exact same amino acid composition and, therefore, the same molecular weight and overall charge as the native sequence, but the order of the residues is randomized. This design ensures that any observed biological activity of the native PrP(106-126) peptide is a direct result of its specific primary sequence and not due to non-specific physicochemical properties. This guide provides a comprehensive overview of the amino acid sequences, synthesis, quality control, and key experimental applications of both the native human PrP(106-126) and its essential scrambled counterpart.

The Central Role of the 106-126 Domain in Prion Pathobiology

Prion diseases are fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into the pathological PrPSc isoform.[5] While PrPC is rich in α-helical structures, PrPSc is dominated by β-sheets, rendering it prone to aggregation and resistant to proteolysis. The PrP(106-126) fragment, with the sequence KTNMKHMAGAAAAGAVVGGLG, is of particular interest because it is located within a highly conserved and amyloidogenic region of the prion protein.[2][5][6]

Studies have shown that this peptide, on its own, can form amyloid fibrils and exert direct toxicity on primary neurons and cultured neuronal cell lines.[2][7] This toxicity is critically dependent on the presence of endogenous PrPC on the cell surface, suggesting that PrP(106-126) acts by hijacking the normal signaling functions of PrPC, leading to a pathological cascade.[1][7][8] The use of PrP(106-126) as a model system allows for the controlled investigation of these neurotoxic pathways, bypassing the complexities and biosafety requirements of working with full-length infectious prions.

Peptide Sequences and Comparative Physicochemical Properties

The fundamental principle of using a scrambled peptide is to create a control that is identical in composition but different in primary structure. This allows researchers to definitively attribute the observed neurotoxic or aggregative effects to the specific amino acid sequence of the native peptide.

| Property | Human PrP(106-126) (Native) | Human PrP(106-126) (Scrambled Control) | Rationale for Comparison |

| One-Letter Code | KTNMKHMAGAAAAGAVVGGLG[5][6] | GAVGLGAKMVGATKNAHGMAG (Representative Sequence) | To demonstrate the difference in primary structure. |

| Three-Letter Code | Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH[5] | Gly-Ala-Val-Gly-Leu-Gly-Ala-Lys-Met-Val-Gly-Ala-Thr-Lys-Asn-Ala-His-Gly-Met-Ala-Gly-OH | To provide an alternative representation of the sequence. |

| Molecular Formula | C₈₀H₁₃₈N₂₆O₂₄S₂[6] | C₈₀H₁₃₈N₂₆O₂₄S₂ | Confirms identical amino acid composition. |

| Molecular Weight | ~1912.26 Da[6] | ~1912.26 Da | Confirms identical mass and composition. |

| Aggregation | High propensity to form β-sheet amyloid fibrils.[2] | Does not form amyloid fibrils under physiological conditions.[7] | Demonstrates sequence-dependence of amyloid formation. |

| Neurotoxicity | Induces apoptosis and cell death in neuronal cultures.[4] | Biologically inert; does not cause neurotoxicity.[7][9][10] | Establishes the sequence-specific nature of the toxic effect. |

Note: The scrambled sequence provided is a representative example. Different suppliers may use different randomized sequences. The critical requirement is that the amino acid composition is identical to the native peptide.

Peptide Synthesis, Purification, and Quality Control Workflow

The synthesis and purification of these peptides require careful execution to avoid impurities that could confound experimental results. The standard methodology is Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for the production of high-purity PrP peptides.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the preferred method for synthesizing PrP(106-126) due to its efficiency and the milder conditions required for deprotection compared to older Boc chemistry.

Causality Behind Choices:

-

Solid-Phase Synthesis: Anchoring the C-terminal amino acid to a solid resin support simplifies the process by allowing excess reagents and by-products to be washed away after each coupling step, driving the reaction to completion.

-

Fmoc Protecting Group: The Fmoc group protects the N-terminus of the growing peptide chain and is removed with a mild base (e.g., piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step.

-

Challenge with PrP(106-126): This peptide contains a long stretch of alanines and glycines (AGAAAAGA), which is known to cause significant on-resin aggregation during synthesis.[2][11] This can lead to incomplete reactions and a high proportion of deletion sequences.

-

Mitigation Strategy: To overcome aggregation, specialized techniques such as using backbone protecting groups (e.g., 2,4-dimethoxybenzyl or Thp) on specific glycine or alanine residues can be employed to disrupt the inter-chain hydrogen bonding that leads to aggregation.[11][12] Alternatively, microwave-assisted synthesis can improve coupling efficiency.[13]

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) pre-loaded with the C-terminal amino acid (Glycine).

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin again with DMF to remove unreacted amino acids and coupling reagents.

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence (e.g., Leu, Gly, Gly, Val, etc.) until the full 21-residue peptide is assembled.

-

Final Deprotection: Treat the resin with 20% piperidine in DMF to remove the final N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a strong acid "cocktail," typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

-

Precipitation: Precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Collect the precipitate by centrifugation.

Protocol 2: Peptide Purification and Characterization

This phase is critical for ensuring the final product is of high purity (>95%), which is essential for obtaining reliable and reproducible biological data.

-

Purification (RP-HPLC):

-

Dissolve the crude peptide in a suitable solvent (e.g., a solution containing acetonitrile, water, and a small amount of TFA or formic acid).

-

Inject the solution onto a C18 reversed-phase HPLC column.

-

Elute the peptide using a gradient of increasing acetonitrile concentration. The hydrophobic peptide will bind to the C18 stationary phase and elute as the mobile phase becomes more nonpolar.

-

Monitor the elution profile at 214/280 nm and collect fractions corresponding to the major peak.

-

-

Characterization (QC):

-

Mass Spectrometry: Analyze the collected fractions using Electrospray Ionization (ESI) or MALDI Mass Spectrometry to confirm that the molecular weight of the purified peptide matches the theoretical mass of the target sequence (1912.26 Da). This validates the peptide's identity.

-

Analytical HPLC: Run a sample of the purified, pooled fractions on an analytical HPLC column with a shallow gradient to assess its purity. The purity should be ≥95% for use in biological assays.

-

Key Experimental Applications

The primary application of the scrambled PrP(106-126) is to serve as a negative control in assays designed to probe the pathogenic activities of the native sequence.

Protocol 3: In Vitro Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[14]

Step-by-Step Methodology:

-

Peptide Preparation: Reconstitute lyophilized native and scrambled PrP(106-126) peptides to a stock concentration of 1 mM in sterile, nuclease-free water or a suitable buffer like PBS (pH 7.4). To ensure disaggregation prior to the experiment, the stock solution can be briefly sonicated.

-

Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing:

-

50 µM PrP(106-126) (native or scrambled)

-

20 µM Thioflavin T

-

PBS (pH 7.4) to a final volume of 200 µL.

-

Include a "buffer + ThT only" control.

-

-

Incubation and Measurement: Place the plate in a fluorescence plate reader set to 37°C. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at 15-minute intervals for 24-48 hours, with intermittent shaking to promote aggregation.

Caption: Principle and expected outcome of a ThT aggregation assay.

Self-Validation: The expected result is a sigmoidal increase in fluorescence for the native PrP(106-126) sample, indicating fibril formation, while the scrambled peptide and buffer-only controls should exhibit no significant change from baseline fluorescence. This directly demonstrates that amyloidogenesis is a sequence-specific property of the native peptide.

Protocol 4: Cellular Neurotoxicity Assay (LDH Release)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis. Measuring LDH activity in the medium is a common method to quantify cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y) in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Peptide Treatment: Prepare working solutions of native and scrambled PrP(106-126) in serum-free culture medium at various concentrations (e.g., 10, 25, 50, 100 µM).

-

Exposure: Remove the old medium from the cells and replace it with the peptide-containing medium. Include the following controls:

-

Untreated Control: Cells in serum-free medium only (represents baseline LDH release).

-

Scrambled Peptide Control: Cells treated with the highest concentration of scrambled peptide.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial LDH assay kits).

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

LDH Measurement:

-

Carefully collect a sample of the culture supernatant from each well.

-

Perform the LDH enzymatic assay according to the manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture containing NAD+, lactate, and a tetrazolium salt.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control.

Proposed Signaling Pathway: The toxicity of PrP(106-126) is believed to be mediated by its interaction with cell-surface PrPC, leading to the over-activation of downstream signaling pathways, including the recruitment of the tyrosine kinase Fyn and subsequent production of reactive oxygen species (ROS) via NADPH oxidase.[7] The scrambled peptide, unable to bind specifically to PrPC in the same manner, fails to initiate this toxic cascade.

Caption: Proposed sequence-dependent neurotoxic signaling pathway.

Conclusion

The human PrP(106-126) peptide is a powerful tool for dissecting the complex mechanisms of prion disease pathogenesis. However, the data derived from its use is only as reliable as the controls employed. The scrambled PrP(106-126) peptide, by maintaining identical amino acid composition while randomizing the sequence, serves as the definitive negative control. Its consistent failure to induce aggregation or neurotoxicity in parallel experiments provides the necessary validation that the observed effects of the native peptide are sequence-specific and biologically relevant. For any researcher entering this field, the rigorous and consistent use of this scrambled control is not merely good practice but an absolute requirement for ensuring scientific integrity and generating trustworthy data.

References

- Current time information in London, GB. (n.d.). Google.

- Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106-126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. Molecular and Cellular Neuroscience, 28(1), 165-176.

- Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106-126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. PubMed.

- Sargiacomo, M., et al. (2002). Synthetic miniprion PrP106. PubMed.

- Prion Protein Fragment 106-126 Scrambled Human. (n.d.). Sigma-Aldrich.

- Kim, J. H., et al. (2012). New Methodology for Estimation of the Prion Protein 106-126 Amyloid Aggregation. ResearchGate.

- Prion Protein (106-126) (human) (scrambled). (n.d.). MedchemExpress.com.

- Corsaro, A., et al. (2012). Role of Prion Protein Aggregation in Neurotoxicity. MDPI.

- Azzurra, S., et al. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons. PubMed.

- PrP (106-126), prion protein. (n.d.). Anaspec.

- Lee, J. H., et al. (2025). Mesenchymal Stem Cell Secretome Attenuates PrP106-126-Induced Neurotoxicity by Suppressing Neuroinflammation and Apoptosis and Enhances Cell Migration. MDPI.

- Prion Peptide (106-126), Human. (n.d.). NovoPro Bioscience Inc.

- Pietri, M., et al. (2009). Interactions of the prion peptide (PrP 106-126) with brain capillary endothelial cells. Ovid.

- Thompson, R. E., et al. (2018). Synthetic strategy for the efficient preparation of PrP(106–126), utilizing two Thp backbone protecting groups. ResearchGate.

- Prion Protein 106-126 (human). (n.d.). Tocris Bioscience.

- Thompson, R. E., et al. (2018). Analytical data of synthesized PrP(106–126). ResearchGate.

- Prion Protein 106-126 (human). (n.d.). R&D Systems.

- Gonzalez-Montalban, N., et al. (2024). Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology. Semantic Scholar.

- Liu, C., et al. (2022). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. JoVE.

- Singh, N., et al. (2014). PrP 106 –126 induces the aggregation and internalization of cell... ResearchGate.

- Singh, N., et al. (2002). Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. PubMed.

- Powell, A. D., et al. (2003). Prion protein fragment 106–126 potentiates catecholamine secretion from PC-12 cells. American Journal of Physiology-Cell Physiology.

- Peptide Synthesis and Purification. (n.d.). Biotage.

- Forloni, G., et al. (2019). Review: PrP 106-126 - 25 years after. PubMed.

- Sani, M. A., et al. (2009). PrP(106-126) Does Not Interact with Membranes under Physiological Conditions. Biophysical Journal.

- Salmona, M., et al. (1999). Molecular determinants of the physicochemical properties of a critical prion protein region comprising residues 106-126. Biochemical Journal.

- PrP (106-126). (n.d.). GenScript.

Sources

- 1. ovid.com [ovid.com]

- 2. mdpi.com [mdpi.com]

- 3. Mesenchymal Stem Cell Secretome Attenuates PrP106-126-Induced Neurotoxicity by Suppressing Neuroinflammation and Apoptosis and Enhances Cell Migration [mdpi.com]

- 4. Review: PrP 106-126 - 25 years after - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PrP (106-126), prion protein - 1 mg [anaspec.com]

- 6. Prion Peptide (106-126), Human [novoprolabs.com]

- 7. ovid.com [ovid.com]

- 8. The neurotoxicity of prion protein (PrP) peptide 106-126 is independent of the expression level of PrP and is not mediated by abnormal PrP species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jasco.hu [jasco.hu]

- 14. Biochemical and biophysical characterization of pathological aggregation of amyloid proteins [biophysics-reports.org]

A Technical Guide to the Role of Scrambled PrP(106-126) in Amyloid Fibril Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of amyloidogenic proteins is fundamental to understanding a host of neurodegenerative diseases, including prion diseases. The synthetic peptide fragment of the human prion protein, PrP(106-126), has become an indispensable tool in this field, recapitulating many of the key pathological features of the full-length scrapie isoform (PrPSc), such as a high propensity for β-sheet formation, aggregation into amyloid fibrils, and neurotoxicity.[1][2][3] However, the scientific validity of in vitro findings hinges on the use of meticulously designed controls. This technical guide provides an in-depth exploration of the scrambled PrP(106-126) peptide, a critical negative control that underpins the sequence-specific nature of PrP(106-126)'s pathogenic activities. We will detail the rationale for its use, experimental protocols for its application in aggregation and cytotoxicity assays, and the interpretation of comparative data, thereby offering a robust framework for researchers in the field.

The PrP(106-126) Fragment: A Model for Sequence-Specific Pathogenesis

The prion protein fragment 106-126 was identified as a key region involved in the conformational conversion of the cellular prion protein (PrPC) to its disease-associated isoform, PrPSc.[4] This 21-amino-acid peptide (Sequence: KTNMKHMAGAAAAGAVVGGLG) is highly amyloidogenic, spontaneously forming β-sheet-rich fibrils in vitro that are partially resistant to protease digestion, mirroring characteristics of PrPSc found in patient brains.[1][5][6] Its ability to induce apoptosis in primary neuronal cultures has made it a widely used model to investigate the molecular mechanisms of prion-induced neurodegeneration.[5][7]

The central hypothesis is that the specific amino acid sequence of PrP(106-126), particularly the hydrophobic palindromic core AGAAAAGA (residues 113-120), dictates its biophysical and neurotoxic properties.[1] To rigorously test this, a control is required that isolates the variable of sequence from other physicochemical properties, such as amino acid composition, charge, and molecular weight. This is the fundamental role of the scrambled peptide.

The Scrambled PrP(106-126) Peptide: A Definitive Negative Control

A scrambled peptide contains the exact same amino acid residues as the wild-type peptide, but arranged in a random, non-native order. For PrP(106-126), a commonly used scrambled sequence is NGAKALMGGHGATKVMVGAAA.

The core principle is that if the biological or biophysical activity of PrP(106-126) is truly dependent on its primary sequence, the scrambled version should be inert in the same assays. It serves to invalidate alternative explanations for observed effects, such as toxicity arising from non-specific protein aggregation or general physicochemical properties of the constituent amino acids. Numerous studies have demonstrated that, unlike the wild-type sequence, the scrambled PrP(106-126) peptide does not induce significant neurotoxicity or modulate ion channel function, establishing it as a reliable negative control.[8][9][10]

Peptide Synthesis, Purification, and Quality Control: The Foundation of Reproducibility

The integrity of any study using synthetic peptides relies on their purity and correct identity. Both wild-type and scrambled PrP(106-126) are typically synthesized using Fmoc solid-phase peptide synthesis (SPPS).[11][12]

Key Quality Control Steps:

-

Synthesis & Cleavage: Automated or manual SPPS is used to assemble the peptide chain. Due to the aggregation-prone nature of these sequences, specialized techniques like the use of backbone protecting groups may be employed to improve synthetic yield and purity.[11][12]

-

Purification: The cleaved crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This step is critical to remove truncated sequences, deletion products, and residual protecting groups. A purity of ≥95% is the standard for research applications.

-

Identity Verification: The molecular weight of the purified peptide must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct product was synthesized.

-

Solubilization & Storage: Peptides should be solubilized in an appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Core Methodologies: Applying the Scrambled Control

The scrambled PrP(106-126) peptide is a mandatory control in two primary areas of investigation: amyloid aggregation kinetics and cellular toxicity assays.

Monitoring Amyloid Aggregation Kinetics with Thioflavin T (ThT)

The Thioflavin T (ThT) assay is the gold standard for monitoring the kinetics of amyloid fibril formation in real-time.[13] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[14][15]

dot

Caption: Diagram 1: ThT Aggregation Assay Workflow.

Experimental Protocol: Thioflavin T Aggregation Assay

-

Reagent Preparation:

-

Prepare a 1 mM ThT stock solution in sterile, filtered water. Store in the dark at 4°C for up to one week.[13][16]

-

On the day of the experiment, prepare a working ThT solution (e.g., 25 µM) in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4).[13]

-

Prepare 1 mM stock solutions of wild-type PrP(106-126) and scrambled PrP(106-126) in DMSO or water. Briefly sonicate if necessary to ensure full dissolution.

-

-

Assay Setup (in a 96-well black, clear-bottom plate):

-

For each reaction, add the appropriate volume of ThT working buffer.

-

Add the peptide stock to achieve the desired final concentration (e.g., 50-100 µM).

-

Controls are essential:

-

Positive Control: Wild-type PrP(106-126).

-

Negative Control: Scrambled PrP(106-126).

-

Blank Control: Buffer with ThT only (no peptide).

-

-

-

Data Acquisition:

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for up to 48-72 hours. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[16][17]

-

Incorporate intermittent shaking (e.g., 1 minute of shaking before each read) to promote fibril formation.

-

Data Presentation and Interpretation

The resulting data should be plotted as fluorescence intensity versus time. A typical amyloid aggregation curve is sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

| Peptide | Lag Phase (hours) | Max Aggregation Rate (RFU/hour) | Max Fluorescence (RFU) |

| PrP(106-126) | 4.5 ± 0.8 | 15,000 ± 1,200 | 85,000 ± 4,500 |

| Scrambled PrP(106-126) | No significant increase | < 100 | < 5,000 |

| Buffer Only | N/A | < 50 | < 2,000 |

| Table 1: Representative quantitative data from a ThT aggregation assay comparing wild-type and scrambled PrP(106-126). Data are presented as mean ± SD. RFU = Relative Fluorescence Units. |

Assessing Neurotoxicity with the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells.

dot

Caption: Diagram 2: Principle of the MTT Cell Viability Assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Peptide Treatment:

-

Prepare solutions of wild-type PrP(106-126) and scrambled PrP(106-126) in serum-free cell culture medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). It is common to "age" the PrP(106-126) solution (incubate at 37°C for several hours to overnight) to pre-form aggregates, which are often considered the most toxic species.[21]

-

Remove the old medium from the cells and replace it with the peptide-containing medium.

-

Controls are essential:

-

Negative Control: Scrambled PrP(106-126) at identical concentrations.

-

Untreated Control: Cells in serum-free medium only.

-

-

Incubate the cells with the peptides for a specified duration (e.g., 24-48 hours).[10][22]

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20]

-

Incubate overnight at 37°C or shake for a shorter period to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[18]

-

Data Presentation and Interpretation

Cell viability is typically expressed as a percentage relative to the untreated control cells.

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

| Untreated Control | N/A | 100 ± 5.2 |

| PrP(106-126) | 25 | 72.4 ± 6.1 |

| 50 | 45.8 ± 4.9 | |

| 100 | 21.3 ± 3.8 | |

| Scrambled PrP(106-126) | 25 | 98.1 ± 5.5 |

| 50 | 96.5 ± 4.7 | |

| 100 | 94.9 ± 6.0 | |

| Table 2: Representative quantitative data from an MTT assay on SH-SY5Y cells treated for 48 hours. Data are presented as mean ± SD. |

A dose-dependent decrease in cell viability should be observed for cells treated with wild-type PrP(106-126). In contrast, the scrambled peptide should have little to no effect on cell viability, remaining comparable to the untreated control across all concentrations.[22] This result provides strong evidence that the neurotoxicity is a direct consequence of the specific amino acid sequence of PrP(106-126) and its resulting aggregated structures.

Conclusion: The Indispensable Role of the Scrambled Control

In the reductionist approach of using peptide fragments to study complex protein misfolding diseases, the validity of the model is paramount. The scrambled PrP(106-126) peptide is not merely a supplementary control but a fundamental component of experimental design. By demonstrating the absence of fibrillogenesis and cytotoxicity, it validates the hypothesis that the specific primary structure of PrP(106-126) is the molecular determinant of its pathogenic behavior. The rigorous use of this control, coupled with high standards of peptide quality and robust assay protocols, ensures that the insights gained from this model system are both reliable and translatable to the broader understanding of prion disease pathogenesis.

References

- Vertex AI Search. Thioflavin T spectroscopic assay. Google Cloud.

- Gu, Y., et al. (2002). Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. PubMed.

- Massi, F., et al. (2005). The neurotoxicity of prion protein (PrP)

- Corsaro, A., et al. (2012).

- Santos, N.C., et al. PrP(106-126) Does Not Interact with Membranes under Physiological Conditions. PMC.

- ResearchGate. Synthetic strategy for the efficient preparation of PrP(106–126), utilizing two Thp backbone protecting groups.

- ResearchGate. Analytical data of synthesized PrP(106–126). A Crude RP‐HPLC of the...

- Forloni, G., et al. (2019). Review: PrP 106-126 - 25 years after. PubMed.

- Gu, Y., et al. PrP 106 –126 induces the aggregation and internalization of cell...

- Anaspec. PrP (106-126), prion protein - 1 mg. Anaspec.

- Goyal, N.A., et al. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126)

- Abcam. MTT assay protocol. Abcam.

- Merck Millipore.

- Dupiereux, I., et al. (2006). Study on the Toxic Mechanism of Prion Protein Peptide 106–126 in Neuronal and Non Neuronal Cells. ORBi.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- MedchemExpress.com. PrP (106-126) (Synonyms - Prion Protein). MedchemExpress.com.

- Abcam. Thioflavin T assay protocol for alpha-synuclein proteins. Abcam.

- ResearchHub.

- Salmona, M., et al. Molecular determinants of the physicochemical properties of a critical prion protein region comprising residues 106-126. PMC.

- Sanghera, N., & Pinheiro, T. J. (2002). Membrane-mediated amyloid formation of PrP 106-126: A kinetic study. PMC.

- Heegaard, P.M., et al. (2004). Amyloid aggregates of the prion peptide PrP106-126 are destabilised by oxidation and by the action of dendrimers. PubMed.

- Kim, J.I., et al. (2009).

- ResearchGate. The aggregation-prone prion protein fragment PrP106-126 inhibits LTP in vivo.

- Kuwahara, C., et al. (2007). Neurotoxic prion protein (PrP) fragment 106-126 requires the N-terminal half of the hydrophobic region of PrP in the PrP-deficient neuronal cell line. PubMed.

- Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. University of Wollongong Research Online.

- ResearchGate. (PDF) Thioflavin-T (ThT) Aggregation assay v1.

- RMIT University. PrP(106-126) does not interact with membranes under physiological conditions. RMIT University.

- Google Patents. (2008). US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review: PrP 106-126 - 25 years after - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane-mediated amyloid formation of PrP 106-126: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants of the physicochemical properties of a critical prion protein region comprising residues 106-126 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PrP (106-126), prion protein - 1 mg [anaspec.com]

- 6. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 7. Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thioflavin T spectroscopic assay [assay-protocol.com]

- 14. ro.uow.edu.au [ro.uow.edu.au]

- 15. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 16. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. researchhub.com [researchhub.com]

- 21. Neurotoxic prion protein (PrP) fragment 106-126 requires the N-terminal half of the hydrophobic region of PrP in the PrP-deficient neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. orbi.uliege.be [orbi.uliege.be]

Methodological & Application

Application Note: Solubilization and Handling of PrP(106-126) Scrambled Peptide

Topic: How to dissolve PrP(106-126) scrambled peptide for cell culture assays Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Standardizing Negative Controls in Prion Neurotoxicity Assays

Abstract

The PrP(106-126) fragment is the gold-standard model for investigating prion-induced neurotoxicity, sharing key physicochemical properties with PrP

This guide addresses a frequent failure point in prion research: the inconsistent handling of the scrambled control. While the scrambled sequence is designed to be non-amyloidogenic, it possesses the same molecular weight and hydrophobicity as the wild type. To serve as a valid control, it must be subjected to the exact same solubilization and "aging" history as the active peptide. This protocol details the "HFIP Reset" method to ensure both peptides start from a uniform, monomeric state, eliminating false positives caused by solvent artifacts or pre-existing aggregates.

Physicochemical Context

PrP(106-126) (Sequence: KTNMKHMAGAAAAGAVVGGLG) is highly hydrophobic and prone to rapid aggregation into amyloid fibrils in aqueous buffers. The scrambled variant contains the same amino acids in a randomized order (e.g., NGAKALMGGHGATKVMVGAAA), preventing the specific alignment required for β-sheet stacking.

Critical Experimental Logic: If you dissolve the active peptide in DMSO and the scrambled peptide in water, you introduce a solvent variable that invalidates the experiment. Both must be treated identically.

Table 1: Comparative Properties of PrP(106-126) Variants

| Feature | PrP(106-126) [Active] | Scrambled PrP(106-126) [Control] |

| Aggregation State | Forms β-sheet rich fibrils (Amyloidogenic) | Remains largely monomeric/amorphous |

| Thioflavin T Binding | High Fluorescence | Low/Background Fluorescence |

| Neurotoxicity | High (Apoptotic) | Non-toxic (Baseline) |

| Solubility | Difficult (Hydrophobic) | Moderate to Difficult (Sequence dependent) |

| Role in Assay | Induces phenotype | Controls for peptide mass & solvent effects |

Reagents and Equipment

-

Peptides: PrP(106-126) Scrambled (Purity >95%, HPLC grade).

-

Solvent A (Monomerization): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) – High Purity/Spectroscopic Grade.

-

Solvent B (Stock): Dimethyl Sulfoxide (DMSO) – Sterile, Cell Culture Grade, Anhydrous.

-

Diluent: 1X PBS (Phosphate Buffered Saline) or Serum-Free Media.

-

Equipment: Sonicator bath, N2 gas stream (or fume hood air flow), Desiccator.

Protocol: The "HFIP Reset" Method

This workflow ensures that any "structural memory" from the lyophilization process is erased. Lyophilized powders often contain pre-formed aggregates that can act as seeds. HFIP breaks these hydrogen bonds, resetting the peptide to a monomeric state.

Phase A: Pre-treatment (Monomerization)

Purpose: To remove pre-existing aggregates and ensure a uniform starting material.

-

Dissolve: Add cold 100% HFIP directly to the lyophilized scrambled peptide vial to achieve a concentration of 1 mg/mL .

-

Incubate: Cap tightly and incubate at room temperature (RT) for 2 hours .

-

Note: The solution should be clear. If turbid, sonicate in a water bath for 5-10 minutes.

-

-

Aliquot: Dispense the solution into microcentrifuge tubes in quantities required for single experiments (e.g., 100 µg aliquots).

-

Evaporate: Evaporate the HFIP in a fume hood under a gentle stream of nitrogen gas (or leave caps open overnight in a laminar flow hood) until a transparent film forms.

-

Desiccate: Place the tubes in a vacuum desiccator for 1 hour to remove trace HFIP.

-

Storage: Store the peptide films at -80°C . They are stable for 6 months.

Phase B: Stock Solution Preparation

Purpose: To create a concentrated stock compatible with cell culture.

-

Thaw: Equilibrate the peptide film to RT before opening to prevent condensation.

-

Reconstitute: Add sterile, anhydrous DMSO to the film to achieve a 2 mM to 5 mM stock concentration.

-

Example: For 0.5 mg of peptide (MW ~1912 g/mol ), add ~130 µL DMSO for a 2 mM stock.

-

-

Sonicate: Sonicate in a bath sonicator for 5–10 minutes. The scrambled peptide film should dissolve completely.

-

Checkpoint: Inspect visually.[1] If particulates remain, brief vortexing is permitted.

-

Phase C: Assay Preparation (Cell Culture)

Purpose: Final dilution and "Aging" (Optional but recommended for strict control).

-

Dilution: Dilute the DMSO stock into the assay medium (e.g., PBS or Opti-MEM) to the final working concentration (typically 50–100 µM ).

-

Critical: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

-

-

Aging (The Control Step):

-

Active Peptide: Usually incubated at 37°C for 24–48 hours to form fibrils before adding to cells.

-

Scrambled Peptide: MUST undergo the same incubation. Even though it will not fibrillize, this controls for any chemical degradation (e.g., oxidation) that occurs during the aging process.

-

-

Application: Add the preparation to the cell culture media.

Visual Workflow (DOT Diagram)

Figure 1: Standardized workflow for PrP(106-126) scrambled peptide preparation. The HFIP step is critical for standardizing the starting aggregation state.

Quality Control & Validation

To confirm the scrambled peptide is behaving correctly (i.e., not aggregating), perform a Thioflavin T (ThT) assay alongside your active peptide.

-

Method: Mix 10 µL of the aged peptide solution with 190 µL of 10 µM ThT in PBS.

-

Readout: Measure fluorescence (Ex: 440 nm / Em: 485 nm).

-

Result:

-

Active PrP: High fluorescence (indicates amyloid fibrils).

-

Scrambled: Fluorescence should be near baseline (buffer only).

-

Troubleshooting

-

Issue: Peptide precipitates immediately upon adding to PBS.

-

Cause: Concentration too high or pH shock.

-

Solution: Vortex immediately upon addition. Ensure the PBS pH is 7.4. If precipitation persists, lower the working concentration to 50 µM.

-

-

Issue: Scrambled peptide shows toxicity.

-

Cause: DMSO concentration is too high (>1%) or the peptide film was not fully desiccated (residual HFIP).

-

Solution: Keep final DMSO < 0.5%. Increase desiccation time for the HFIP film.

-

References

-

Forloni, G., et al. (1993). Neurotoxicity of a prion protein fragment. Nature, 362, 543–546.[2] Link

-

Selvaggini, C., et al. (1993). Molecular characteristics of a protease-resistant, amyloidogenic and neurotoxic peptide homologous to residues 106-126 of the prion protein. Biochemical and Biophysical Research Communications, 194(3), 1380-1386. Link

-

Bachem. (2021). Care and Handling of Amyloid Peptides. Bachem Technical Guides. Link

-

Tocris Bioscience. (n.d.). Prion Protein 106-126 (human) Product Information. Link

-

O'Donovan, C. N., et al. (2001). Prion protein fragment PrP-(106–126) induces apoptosis via mitochondrial disruption in human neuronal cells. Journal of Biological Chemistry, 276(47), 43516-43523. Link

Sources

Optimal concentration of PrP(106-126) scrambled for MTT assays

Application Note & Protocol

Topic: Determining the Optimal Concentration of Scrambled PrP(106-126) for Validating Neurotoxicity in MTT Assays

Abstract: The synthetic prion protein fragment, PrP(106-126), is a widely utilized tool for modeling prion-induced neurodegeneration in vitro. A cornerstone of these studies is the demonstration of sequence-specific toxicity, which necessitates the use of a negative control. The scrambled PrP(106-126) peptide (scPrP), possessing the same amino acid composition but a randomized sequence, serves this critical function. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and validating the optimal concentration of scPrP in MTT-based cytotoxicity assays. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and offer data interpretation guidelines to ensure the generation of robust and reproducible results.

Scientific Rationale & Core Principles

The Neurotoxic Fragment: PrP(106-126)

The PrP(106-126) peptide corresponds to a highly conserved amyloidogenic region of the human prion protein. This fragment is known to mimic many of the biophysical and pathological properties of the full-length scrapie isoform (PrPSc).[1][2] Key among these properties is its high intrinsic capacity to self-aggregate into β-sheet-rich amyloid fibrils.[1] The accumulation of these aggregates is linked to neuronal apoptosis, making PrP(106-126) a valuable model for studying the molecular mechanisms of neurotoxicity in transmissible spongiform encephalopathies (TSEs).[1][3] The toxicity of PrP(106-126) is often dependent on its aggregation state; "aged" or pre-aggregated solutions of the peptide are typically more potent in inducing cell death than freshly prepared solutions.[3]

The Imperative of a Negative Control: Scrambled PrP(106-126)

In any cellular assay, it is crucial to distinguish between specific, targeted effects and non-specific consequences of the experimental treatment. When introducing a peptide to cell culture, potential artifacts can include osmotic stress, nutrient sequestration, or non-specific membrane interactions. The scrambled PrP(106-126) peptide is designed to control for these variables.

By having an identical amino acid composition but a randomized sequence, scPrP lacks the specific primary structure required to form the toxic, β-sheet-rich aggregates characteristic of PrP(106-126). Therefore, it should not elicit the same cytotoxic response. A properly executed experiment will show a dose-dependent decrease in cell viability with PrP(106-126) treatment, while cells treated with identical concentrations of scPrP will show viability comparable to that of untreated control cells.[4][5][6][7] This directly demonstrates that the observed neurotoxicity is a consequence of the specific amino acid sequence of PrP(106-126) and its resulting structural properties.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8] This assay is widely used in neurotoxicity studies to quantify the cytotoxic effects of agents like PrP(106-126).[9]

Recommended Concentration Ranges & Experimental Parameters

The effective concentration of PrP(106-126) can vary depending on the cell type, peptide batch, and its aggregation state. However, a review of the literature provides a well-established working range. The optimal concentration for the scrambled peptide control is simply the same range used for the active PrP(106-126) peptide, with particular importance placed on the highest concentration tested.

| Peptide | Typical Concentration Range (µM) | Common Cell Lines | Incubation Time (hours) | Reference |

| PrP(106-126) | 5 - 200 | SH-SY5Y, PC12, N2a, Primary Neurons | 24 - 72 | [4][5][6][9][10] |

| Scrambled PrP(106-126) | 5 - 200 | SH-SY5Y, PC12, N2a, Primary Neurons | 24 - 72 | [4][5][6] |

Expert Insight: For initial range-finding experiments, it is advisable to test PrP(106-126) across a logarithmic scale (e.g., 10 µM, 25 µM, 50 µM, 100 µM). The scrambled peptide should be tested at a minimum of the highest effective concentration of PrP(106-126) to provide the most stringent negative control. For instance, if 100 µM PrP(106-126) induces significant cell death, demonstrating that 100 µM scPrP has no effect is critical for validating the result.[5]

Experimental Workflow & Visualization

The overall experimental process, from peptide preparation to data analysis, follows a logical sequence designed to ensure consistency and minimize variability.

Figure 1: A schematic of the experimental workflow.

Detailed Step-by-Step Protocol

This protocol is optimized for a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate format. It should be adapted based on the specific cell line and laboratory conditions.

Materials & Reagents

-

PrP(106-126) peptide, lyophilized powder

-

Scrambled PrP(106-126) peptide, lyophilized powder

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

Serum-free cell culture medium

-

SH-SY5Y cells (or other suitable neuronal cell line)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[13]

-

Sterile, low-binding microcentrifuge tubes

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Peptide Stock Preparation

Causality: Peptides with hydrophobic residues are often difficult to dissolve in aqueous solutions.[11][14] DMSO is an effective organic solvent that is generally well-tolerated by cells at low final concentrations (<0.5%).[12] Preparing a concentrated stock allows for minimal solvent carryover into the final cell culture.

-

Before opening, briefly centrifuge the vials of lyophilized PrP(106-126) and scPrP to ensure all powder is at the bottom.

-

Allow vials to warm to room temperature in a desiccator.[11]

-

Under sterile conditions, reconstitute each peptide in pure DMSO to create a 1 mM stock solution . For example, to make a 1 mM stock from 1 mg of peptide with a molecular weight of 2073.4 g/mol , add 482.3 µL of DMSO.

-

Vortex gently until fully dissolved. The solution should be clear.[14]

-

Aliquot the 1 mM stock solutions into smaller working volumes (e.g., 20 µL) in low-binding tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. They are typically stable for several months.

Cell Seeding

-

Culture SH-SY5Y cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and recover.

Peptide Treatment

Causality: The toxicity of PrP(106-126) is often enhanced by pre-aggregation.[3][10] Incubating the peptide in culture medium at 37°C ("aging") promotes the formation of cytotoxic fibrillar structures. The scPrP control must undergo identical preparation steps (minus any specific "aging" if you wish to test that variable, though parallel handling is recommended) to ensure a valid comparison.

-

On the day of treatment, thaw one aliquot each of the PrP(106-126) and scPrP 1 mM stock solutions.

-

Prepare serial dilutions of each peptide in serum-free medium . For example, to achieve a final concentration of 100 µM in the well (which contains 100 µL), you would need to prepare a 200 µM working solution (2X).

-

To make 1 mL of 200 µM working solution: Add 200 µL of the 1 mM stock to 800 µL of serum-free medium.

-

-

Aging Step (for PrP(106-126)): Incubate the diluted PrP(106-126) working solutions at 37°C for 24 hours to promote aggregation.[10] Prepare the scPrP working solutions in parallel and incubate them under the same conditions.

-

After the 24-hour cell incubation, carefully remove the complete medium from the wells.

-

Add 100 µL of the appropriate peptide working solution (or serum-free medium for the untreated control) to each well. Ensure you have triplicate wells for each condition (Untreated, Vehicle Control [medium with DMSO equivalent], PrP concentrations, scPrP concentrations).

-

Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time, typically 24 to 48 hours.[9]

MTT Assay and Data Acquisition

-

After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]

-

Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

-

After the MTT incubation, add 100 µL of MTT Solubilization Solution to each well.[15]

-

Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

-

Average the absorbance values from the triplicate wells for each condition.

-

Subtract the average absorbance of the "medium only" blank wells from all other values.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated (or vehicle) control cells using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Expected Outcome: You should observe a dose-dependent decrease in % viability for cells treated with aged PrP(106-126). In contrast, cells treated with the scrambled PrP(106-126) should exhibit % viability values close to 100%, similar to the untreated control cells, even at the highest concentrations tested.

References

- BioCrick. (n.d.). Prion Protein 106-126 (human).

- Dupiereux, I., et al. (2006). Study on the Toxic Mechanism of Prion Protein Peptide 106–126 in Neuronal and Non Neuronal Cells. ORBi.

- Sade-Feldman, M., et al. (2009). The Toxicity of Prion Protein Fragment PrP(106−126) is Not Mediated by Membrane Permeabilization as Shown by a M112W Substitution. Biochemistry.

-

Dupiereux, I., et al. (2006). Study on the toxic mechanism of prion protein peptide 106-126 in neuronal and non neuronal cells. Journal of Neuroscience Research. Retrieved from [Link]

-

Singh, N., et al. (2002). Prion peptide 106-126 as a model for prion replication and neurotoxicity. Methods in Molecular Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity of PrP(106–126) oligomers in mammalian cell culture. Retrieved from [Link]

-

Sakudo, A., et al. (2007). Neurotoxic prion protein (PrP) fragment 106-126 requires the N-terminal half of the hydrophobic region of PrP in the PrP-deficient neuronal cell line. Protein and Peptide Letters. Retrieved from [Link]

-

Das, S., et al. (2022). Fibrinogen Mitigates Prion-Mediated Platelet Activation and Neuronal Cell Toxicity. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

Ettaiche, M., et al. (2000). In vivo cytotoxicity of the prion protein fragment 106-126. The Journal of Biological Chemistry. Retrieved from [Link]

-

D'Angelo, F., et al. (2012). Role of Prion Protein Aggregation in Neurotoxicity. International Journal of Molecular Sciences. Retrieved from [Link]

-

Singh, N., et al. (2002). Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. The Journal of Biological Chemistry. Retrieved from [Link]

-

Powell, A. D., et al. (2000). Prion protein fragment 106–126 potentiates catecholamine secretion from PC-12 cells. Journal of Neuroscience Research. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

-

Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106–126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. Molecular and Cellular Neuroscience. Retrieved from [Link]

-

ResearchGate. (n.d.). PrP 106 –126 induces the aggregation and internalization of cell.... Retrieved from [Link]

-

Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106-126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. Molecular and Cellular Neuroscience. Retrieved from [Link]

-

Wang, X. F., et al. (2008). Aspirin inhibits cytotoxicity of prion peptide PrP106-126 to neuronal cells associated with microglia activation in vitro. Journal of Neuroimmunology. Retrieved from [Link]

-

Mathie, A., et al. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons. Journal of Neurophysiology. Retrieved from [Link]

-

Ali, M., et al. (2023). Mesenchymal Stem Cell Secretome Attenuates PrP106-126-Induced Neurotoxicity by Suppressing Neuroinflammation and Apoptosis and Enhances Cell Migration. International Journal of Molecular Sciences. Retrieved from [Link]

-

Shi, Q., et al. (2022). PHB2 Alleviates Neurotoxicity of Prion Peptide PrP 106–126 via PINK1/Parkin-Dependent Mitophagy. International Journal of Molecular Sciences. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Singh, N., et al. (1997). Cellular uptake of the prion protein fragment PrP106-126 in vitro. Neuroreport. Retrieved from [Link]

-

Diomede, L., et al. (1996). Activation effects of a prion protein fragment [PrP-(106-126)] on human leucocytes. Biochemical Journal. Retrieved from [Link]

Sources

- 1. biocrick.com [biocrick.com]

- 2. Prion peptide 106-126 as a model for prion replication and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo cytotoxicity of the prion protein fragment 106-126 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Aspirin inhibits cytotoxicity of prion peptide PrP106-126 to neuronal cells associated with microglia activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Fibrinogen Mitigates Prion-Mediated Platelet Activation and Neuronal Cell Toxicity [frontiersin.org]

- 10. PHB2 Alleviates Neurotoxicity of Prion Peptide PrP106–126 via PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. jpt.com [jpt.com]

- 13. protocols.io [protocols.io]

- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 15. atcc.org [atcc.org]

Application Notes and Protocols: Preparation of PrP(106-126) Scrambled Stock Solution

Introduction: The Critical Role of a Non-Aggregating Control

In the study of prion diseases and other neurodegenerative disorders, the prion protein fragment PrP(106-126) is a key tool for elucidating mechanisms of neurotoxicity and amyloidogenesis. This peptide fragment corresponds to the amyloidogenic region of the prion protein and shares many of its pathogenic physicochemical properties, including the propensity to form β-sheet-rich, insoluble fibrils.[1] To discern the specific effects of this aggregation-prone sequence from non-specific peptide effects, a robust negative control is essential. The PrP(106-126) scrambled peptide, which contains the same amino acid composition as the parent peptide but in a randomized order, serves this critical function.[2] Because it does not typically form amyloid fibrils, it allows researchers to attribute observed cellular responses specifically to the sequence-dependent toxicity and aggregation of the wild-type peptide.[3][4]

This document provides a detailed protocol for the preparation of a PrP(106-126) scrambled stock solution, designed for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure the peptide remains in a monomeric, non-aggregated state, ensuring the validity of experimental results.

Peptide Characteristics and Preliminary Considerations

Before proceeding with the protocol, it is vital to understand the key characteristics of the PrP(106-126) scrambled peptide. These properties will inform every step of the handling and preparation process.

| Property | Value/Consideration | Rationale |

| Amino Acid Sequence | (Example) Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-Ala | The exact sequence determines the molecular weight and solubility. Always verify the sequence provided by the supplier.[2] |

| Molecular Weight | ~1912.24 g/mol | Essential for accurate calculation of molar concentrations for stock solutions.[2] |

| Form | Lyophilized Powder | Peptides are most stable in their lyophilized form.[5][6] |

| Purity | >95% (HPLC Recommended) | High purity is crucial to avoid confounding experimental results from contaminant peptides. |

| Counterion | Typically Trifluoroacetate (TFA) | TFA from the purification process can affect the net peptide weight.[7] For highly sensitive assays, consider its potential effects. |

Workflow for Stock Solution Preparation

The overall process is designed to move from the stable, lyophilized peptide to a ready-to-use, validated stock solution, minimizing contamination and degradation.

Caption: Figure 1: Overall workflow for preparing PrP(106-126) scrambled stock solution.

Detailed Protocol for Stock Solution Preparation

This protocol is designed for preparing a 1 mM stock solution of PrP(106-126) scrambled peptide. Adjust calculations accordingly for different desired concentrations.

I. Materials and Equipment

-

PrP(106-126) scrambled peptide, lyophilized (e.g., Sequence: NGAKALMGGHGATKVMVGAAA; MW: 1912.24 g/mol )[2]

-

Sterile, nuclease-free, double-distilled water (ddH₂O) or Milli-Q water

-

Sterile, low-protein-binding microcentrifuge tubes (1.5 mL)

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Benchtop microcentrifuge

-

Desiccator

-

-80°C Freezer for long-term storage

II. Safety Precautions

-

Although the scrambled peptide is not considered infectious or as toxic as the wild-type PrP(106-126), standard laboratory personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.

-

Handle the lyophilized peptide powder in a clean, draft-free environment to avoid inhalation and contamination.

III. Step-by-Step Procedure

Step 1: Equilibration of Lyophilized Peptide

1.1. Transfer the sealed vial of lyophilized peptide from the freezer to a desiccator at room temperature. 1.2. Allow the vial to equilibrate to room temperature for at least 30 minutes.

Causality Behind the Step: Peptides are often hygroscopic. Allowing the vial to warm to room temperature in a dry environment prevents atmospheric moisture from condensing on the cold peptide powder upon opening, which would affect the accuracy of weighing and could reduce peptide stability.[5][6]

Step 2: Calculation of Solvent Volume

2.1. Determine the mass of the peptide provided by the manufacturer (e.g., 1 mg). 2.2. Use the molecular weight (MW) of the specific scrambled peptide sequence (e.g., 1912.24 g/mol ) to calculate the required volume of solvent for a 1 mM stock solution.

Formula: Volume (µL) = [(Mass of peptide (mg) / MW ( g/mol ))] * 1,000,000

Example Calculation for 1 mg of peptide: Volume (µL) = [(1 mg / 1912.24 g/mol )] * 1,000,000 ≈ 522.9 µL

Step 3: Reconstitution

3.1. Briefly centrifuge the sealed peptide vial at low speed (e.g., 1000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the vial. 3.2. Carefully open the vial and add the calculated volume (e.g., 522.9 µL) of sterile ddH₂O directly to the peptide powder. 3.3. Close the vial tightly and gently vortex for 10-15 seconds to dissolve the peptide. Visually inspect to ensure complete dissolution. If needed, brief sonication can aid dissolution.[3]

Causality Behind the Step: Unlike the aggregation-prone wild-type PrP(106-126), the scrambled version is generally soluble in aqueous solutions like double-distilled water.[3] Using a high-purity solvent is critical to prevent the introduction of contaminants that could affect peptide stability or experimental outcomes.

Step 4: Aliquoting and Storage

4.1. Immediately after reconstitution, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use experiments (e.g., 10 µL or 20 µL aliquots).

Causality Behind the Step: Aliquoting is the most critical step for maintaining the long-term integrity of the peptide stock. Peptides in solution are far less stable than in their lyophilized form.[8] Creating single-use aliquots prevents multiple freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6][8]

4.2. Label each aliquot clearly with the peptide name, concentration, and date of preparation. 4.3. Snap-freeze the aliquots in liquid nitrogen or on dry ice, and then transfer them to a -80°C freezer for long-term storage.

Storage and Stability

Proper storage is paramount for the longevity and reliability of your peptide stock solution.

Caption: Figure 2: Summary of storage conditions for PrP(106-126) scrambled peptide.

-

Lyophilized Form : Store at -20°C or -80°C in a desiccated environment. Stable for years.[9]

-

Stock Solution : Store aliquots at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.[8]

-

Working Dilutions : Prepare fresh for each experiment from a thawed aliquot. Do not store diluted solutions.

Quality Control and Best Practices

-

Verification : Before use in a critical experiment, the concentration of a newly prepared stock can be verified using methods such as Amino Acid Analysis (AAA) or by measuring absorbance at 205 nm if the buffer system allows.

-

Visual Inspection : Before each use, visually inspect the thawed aliquot for any signs of precipitation or turbidity, which could indicate aggregation or contamination. If observed, do not use the aliquot.

-